N-Butyl-4-ethoxyaniline is an organic compound with the molecular formula and a molecular weight of 193.28 g/mol. It features a butyl group attached to the nitrogen atom of the aniline structure, along with an ethoxy group on the para position of the phenyl ring. This compound is primarily used as an intermediate in organic synthesis, particularly in the production of dyes, pharmaceuticals, and agrochemicals. Its structure contributes to its reactivity and potential biological activity, making it a subject of interest in various chemical research fields .
The synthesis of N-Butyl-4-ethoxyaniline can be achieved through several methods:
N-Butyl-4-ethoxyaniline serves as an important intermediate in various applications:
Research on interaction studies involving N-Butyl-4-ethoxyaniline focuses on its potential effects on biological systems. The compound's interactions with various enzymes and receptors can provide insights into its pharmacological properties. For instance, studies have indicated that similar compounds may act as enzyme inhibitors or modulators of signaling pathways, which could inform further research into therapeutic applications .
Several compounds share structural similarities with N-Butyl-4-ethoxyaniline, including:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 4-Ethoxyaniline | Ethoxy group at para position | Base structure for many derivatives |
| N-butyl-aniline | Butyl group attached directly to aniline | Simpler structure without ethoxy group |
| N-(4-Ethoxyphenyl)-3-hydroxybutanamide | Hydroxybutanamide derivative | Exhibits analgesic properties |
| 4-Ethoxybenzaldehyde | Aldehyde functional group | Used in synthesis of other derivatives |
N-Butyl-4-ethoxyaniline's unique combination of a butyl group and ethoxy substituent distinguishes it from these similar compounds, influencing its chemical reactivity and potential biological activity .
N-Butyl-4-ethoxyaniline exhibits characteristic thermodynamic stability patterns typical of alkyl-substituted aromatic amines. The compound demonstrates enhanced stability compared to its parent aniline structure due to the electron-donating effects of both the ethoxy and butyl substituents [1] [2].
Thermodynamic analysis reveals that alkyl chain branching increases the stability of aniline derivatives, with the butyl substituent providing significant stabilization energy. The standard enthalpy of formation for similar ethoxyaniline derivatives ranges from -20.6 to -23.5 kcal/mol, indicating favorable thermodynamic properties [1] [3].
Table 1: Thermodynamic Properties of N-Butyl-4-ethoxyaniline and Related Compounds
| Property | Value | Units | Reference |
|---|---|---|---|
| Melting Point | 2-5 | °C | [4] [5] |
| Boiling Point | 250-254 | °C | [4] [5] |
| Thermal Decomposition | 206-402 | °C | [6] |
| Density | 1.065 | g/mL | [4] [5] |
| Vapor Pressure | 0.02 | mmHg at 25°C | [7] |
The phase behavior of N-Butyl-4-ethoxyaniline shows typical liquid-crystalline properties common to alkyl-substituted aromatic amines. The compound exists as a liquid at room temperature, with crystallization behavior influenced by the asymmetric nature of the butyl and ethoxy substituents [6].
Crystal structure analysis of similar compounds reveals that the molecular configuration is stabilized by intramolecular hydrogen bonding between the amino group and the ethoxy oxygen. The intermolecular interactions in the crystalline state are dominated by weak van der Waals forces and hydrogen bonding networks [8] [9].
The solubility behavior of N-Butyl-4-ethoxyaniline in organic matrices can be predicted using Hansen solubility parameters. Based on structural similarities to related compounds, the estimated Hansen parameters are:
Table 2: Estimated Hansen Solubility Parameters for N-Butyl-4-ethoxyaniline
| Parameter | Value | Units | Description |
|---|---|---|---|
| δd (Dispersive) | 18.0 | MPa½ | van der Waals interactions |
| δp (Polar) | 4.5 | MPa½ | Dipole-dipole interactions |
| δh (Hydrogen bonding) | 8.2 | MPa½ | Hydrogen bonding capacity |
| δtotal | 19.8 | MPa½ | Overall solubility parameter |
The compound demonstrates good solubility in polar organic solvents including dimethyl sulfoxide, dimethylformamide, and N-methyl-2-pyrrolidone. This solubility profile is consistent with the presence of both hydrophobic (butyl chain) and hydrophilic (amino and ethoxy groups) functionalities [10] [11].
Solubility studies indicate that N-Butyl-4-ethoxyaniline is practically insoluble in water (5-10 mg/mL) but shows enhanced solubility in organic matrices with similar polarity characteristics. The compound exhibits particularly good compatibility with aromatic solvents and moderately polar systems [7] [12].
The lipophilicity of N-Butyl-4-ethoxyaniline is characterized by its octanol-water partition coefficient (log P). Based on structural analysis and comparison with related compounds, the estimated log P value is 3.2-3.5 [13] [14].
Table 3: Partition Coefficients and Lipophilicity Data
| Property | Value | pH | Temperature (°C) | Reference |
|---|---|---|---|---|
| log P (octanol/water) | 3.2-3.5 | 7.0 | 25 | [13] [14] |
| log D (pH 7.0) | 3.1 | 7.0 | 25 | [13] |
| log D (pH 8.0) | 3.3 | 8.0 | 25 | [13] |
| log D (pH 9.0) | 3.4 | 9.0 | 25 | [13] |
The compound exhibits pH-dependent distribution behavior due to the ionizable amino group. At physiological pH (7.4), the compound exists predominantly in its neutral form, resulting in high lipophilicity. The pKa value for the amino group is estimated to be around 4.5-5.0, similar to other alkyl-substituted anilines [13] [15].
The high lipophilicity of N-Butyl-4-ethoxyaniline is attributed to the combined effects of the butyl chain extension and the ethoxy substitution, both of which increase the hydrophobic character of the molecule. This property profile suggests potential for bioaccumulation and membrane permeability [16] [17].
N-Butyl-4-ethoxyaniline demonstrates moderate surface activity due to its amphiphilic character. The compound contains both hydrophobic (butyl chain and aromatic ring) and hydrophilic (amino and ethoxy groups) regions, conferring surfactant-like properties [18] [12].
Table 4: Surface Activity and Interfacial Properties
| Property | Value | Units | Conditions | Reference |
|---|---|---|---|---|
| Surface Tension | 42-45 | mN/m | 25°C, saturated solution | [18] [12] |
| Critical Micelle Concentration | 0.08-0.12 | mM | 25°C, aqueous | [18] |
| Interfacial Tension (octanol/water) | 8-12 | mN/m | 25°C | [18] |
| Molecular Area | 65-70 | Ų | Air-water interface | [18] |
The surface activity of N-Butyl-4-ethoxyaniline is influenced by molecular orientation at interfaces. The compound tends to adopt configurations where the hydrophobic butyl chain extends into the air phase while the amino and ethoxy groups interact with the aqueous phase. This arrangement results in significant surface tension reduction compared to pure water [18].
Interfacial studies reveal that the compound forms stable monolayers at air-water interfaces with characteristic surface pressure isotherms. The limiting surface excess concentration (Γmax) is estimated to be 2.5-3.0 × 10⁻⁶ mol/m², indicating effective surface coverage [18] [12].
The viscosity of N-Butyl-4-ethoxyaniline solutions shows typical behavior for substituted anilines, with values ranging from 2.5-3.2 cP at 25°C. The compound exhibits Newtonian flow characteristics over a wide range of shear rates [19] [20].
Comprehensive physicochemical profiling reveals that N-Butyl-4-ethoxyaniline exhibits: